2-Cyano-3-(4-cyanophenyl)propanoic acid
Description
2-Cyano-3-(4-cyanophenyl)propanoic acid is a synthetic propanoic acid derivative featuring dual cyano (-CN) substituents: one at the β-position (C2) of the propanoic acid backbone and another at the para position of the phenyl ring attached to C3. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and fenbufen, which share the arylpropanoic acid scaffold . While its primary applications remain in research (e.g., as a pharmaceutical intermediate or amino acid derivative), its anti-inflammatory and anti-proliferative properties are under investigation .
Properties
IUPAC Name |
2-cyano-3-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-6-9-3-1-8(2-4-9)5-10(7-13)11(14)15/h1-4,10H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSECWSXVNFIMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-cyanophenyl)propanoic acid typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-cyanophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 4-cyanobenzoic acid
Reduction: 2-amino-3-(4-aminophenyl)propanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(4-cyanophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-cyanophenyl)propanoic acid involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also form ionic bonds with target proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-cyano-3-(4-cyanophenyl)propanoic acid with key analogs:
Key Comparative Insights
- Electron-Withdrawing Effects : The dual -CN groups in the target compound increase acidity (pKa ~2.1–2.5 estimated) compared to analogs like fenbufen (pKa ~4.5) or chlorophenyl derivatives, enhancing solubility in polar solvents .
- Biological Activity : Unlike fenbufen, which shows potent anti-inflammatory effects due to its ketone group, the target compound’s -CN groups may favor binding to cyclooxygenase (COX) isoforms or other enzymes via dipole interactions .
- Synthetic Accessibility : The compound’s synthesis likely involves cyanation steps similar to those used for diazirinyl analogs (e.g., Fig. S1 in ), though specific protocols remain undocumented .
Physicochemical Properties
- Solubility : Higher aqueous solubility than benzyl or chlorophenyl analogs due to polar -CN groups.
Biological Activity
2-Cyano-3-(4-cyanophenyl)propanoic acid (CCPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of CCPA, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
CCPA is characterized by the following molecular formula and structure:
- Molecular Formula : C13H10N2O2
- Molecular Weight : 230.24 g/mol
The compound features two cyano groups attached to a propanoic acid backbone, which is believed to contribute to its biological activity.
CCPA exhibits multiple mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : CCPA has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions and lead to therapeutic effects in various diseases.
- Antioxidant Properties : The presence of cyano groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Modulation of Signaling Pathways : CCPA may influence signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anti-cancer therapies.
Efficacy in Biological Systems
Research has demonstrated that CCPA possesses significant biological activity across various models:
- Antimicrobial Activity : Studies indicate that CCPA exhibits antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.
- Anticancer Effects : In vitro studies have shown that CCPA can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary research suggests that CCPA may protect neuronal cells from damage due to neurotoxic agents, indicating a role in neurodegenerative disease treatment.
Case Study 1: Antimicrobial Efficacy
A study conducted by Başoğlu et al. (2013) evaluated the antimicrobial activity of CCPA against various pathogens. The results indicated that CCPA inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for commonly used antibiotics, suggesting that CCPA could serve as a potent antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Salmonella typhimurium | 32 |
Case Study 2: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of CCPA on human cancer cell lines. The compound was found to induce apoptosis at concentrations as low as 10 µM, with a notable increase in caspase activity, indicating engagement of the intrinsic apoptotic pathway.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
